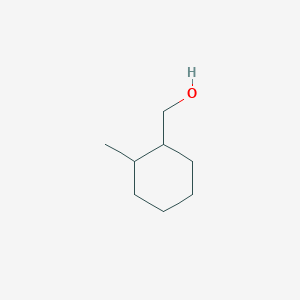

Cyclohexanemethanol, 2-methyl-

Descripción

The exact mass of the compound Cyclohexanemethanol, 2-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19178. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cyclohexanemethanol, 2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanemethanol, 2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2-methylcyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7-4-2-3-5-8(7)6-9/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDINIHOPRFWFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60273950 | |

| Record name | 2-Methylcyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60273950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2105-40-0 | |

| Record name | Cyclohexanemethanol, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002105400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethanol, 2-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylcyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60273950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methylcyclohexyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methylcyclohexanemethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WH4DUS8RN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: 2-Methylcyclohexanemethanol (2-MCHM)

[1]

Content Type: Technical Reference & Experimental Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Toxicologists Focus: Physicochemical Characterization, Synthetic Methodology, and Metabolic Fate

Executive Summary

2-Methylcyclohexanemethanol (2-MCHM) is a saturated alicyclic primary alcohol characterized by a cyclohexane ring substituted at the ortho (1,2) positions with a methyl group and a hydroxymethyl group.[1] While its structural isomer, 4-MCHM, is widely documented due to industrial applications and environmental incidents, 2-MCHM presents a distinct stereochemical profile relevant to medicinal chemistry.

For drug development professionals, 2-MCHM serves as a critical model for understanding steric hindrance in metabolic oxidation and conformational isomerism in saturated carbocycles . Its lipophilicity (LogP ~2.3) and amphiphilic nature make it a relevant scaffold for studying membrane permeability and blood-brain barrier (BBB) penetration models.

Part 1: Stereochemical & Physicochemical Architecture

Unlike aromatic systems, the saturated cyclohexane ring of 2-MCHM introduces significant stereochemical complexity. The molecule exists as two geometric isomers—cis and trans—which display distinct thermodynamic stabilities and biological reactivities.

Conformational Analysis (1,2-Substitution)

The stability of 2-MCHM is governed by the spatial arrangement of its substituents.

-

Trans-2-MCHM: The substituents can adopt a diequatorial (

) or diaxial ( -

Cis-2-MCHM: One substituent must be axial while the other is equatorial (

or

Expert Insight: In biological systems, the trans-isomer generally exhibits higher metabolic stability and lower steric hindrance for enzyme binding compared to the cis-isomer, where the axial substituent may block active site access.

Physicochemical Data Profile[1][2][3][4][5]

| Property | Value / Description | Relevance to Drug Dev |

| CAS Number | 2105-40-0 (mixture), 3937-46-0 (trans) | Registry Identification |

| Molecular Formula | C₈H₁₆O | Structure Verification |

| Molecular Weight | 128.21 g/mol | Fragment-based design |

| LogP (Predicted) | ~2.3 | High Membrane Permeability |

| H-Bond Donors | 1 (Primary Alcohol) | Receptor Binding |

| H-Bond Acceptors | 1 | Receptor Binding |

| Boiling Point | ~202°C (est.) | Purification/Volatility |

| Solubility | Amphiphilic; soluble in alcohols, ether. Low water solubility.[1] | Formulation challenges |

Part 2: Synthetic Routes & Purification[6][7]

For research applications requiring high purity, relying on industrial "Crude MCHM" is unacceptable due to the presence of isomers and ethers. The following protocol outlines the laboratory-scale synthesis of pure 2-MCHM via the reduction of methyl 2-methylcyclohexanecarboxylate.

Synthetic Logic

We utilize Lithium Aluminum Hydride (LiAlH₄) for the reduction. Unlike catalytic hydrogenation of aromatic precursors (which yields mixtures of cis/trans isomers and requires high pressure), reducing the pre-formed saturated ester allows for better stereochemical control if the starting material is isomerically pure.

Visualization: Synthetic Pathway

Caption: Stoichiometric reduction of the ester precursor to the primary alcohol 2-MCHM.

Detailed Experimental Protocol

Safety Note: LiAlH₄ is pyrophoric. All operations must be conducted under an inert atmosphere (Nitrogen or Argon).

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Reagent Prep: Charge the flask with LiAlH₄ (1.2 equiv) suspended in anhydrous Tetrahydrofuran (THF). Cool to 0°C using an ice bath.

-

Addition: Dissolve Methyl 2-methylcyclohexanecarboxylate (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Reasoning: Slow addition prevents thermal runaway and controls hydrogen gas evolution.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor via TLC (Solvent: Hexane/EtOAc 4:1). The ester spot should disappear.

-

Quenching (Fieser Method): Cool back to 0°C. Carefully add:

- mL Water

- mL 15% NaOH

- mL Water

-

(where x = grams of LiAlH₄ used)

-

Isolation: Filter the resulting granular precipitate through a celite pad. Dry the filtrate over MgSO₄ and concentrate in vacuo.

-

Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to separate any remaining stereoisomers.

Part 3: Metabolic Fate & Toxicology

In a drug development context, understanding the metabolic stability of 2-MCHM is crucial. As a primary alcohol, it is a substrate for Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) .

Metabolic Pathway Analysis[5]

-

Phase I Oxidation: The hydroxymethyl group is oxidized first to the aldehyde (2-methylcyclohexanecarbaldehyde) and rapidly to the carboxylic acid (2-methylcyclohexanecarboxylic acid).

-

Steric Influence: The ortho-methyl group in 2-MCHM creates steric hindrance near the reaction center.

-

Hypothesis: The oxidation rate of 2-MCHM may be slower than that of 4-MCHM due to this hindrance, potentially prolonging the half-life of the parent alcohol or the intermediate aldehyde.

-

-

Phase II Conjugation: The resulting carboxylic acid undergoes glucuronidation to facilitate excretion.[2]

Visualization: Metabolic Cascade

Caption: Primary metabolic route via sequential oxidation and Phase II glucuronidation.

Toxicological Implications[2][3][9]

-

Irritation: Like many mid-chain alcohols, 2-MCHM is a skin and eye irritant (Category 2).

-

Acute Toxicity: Based on structural analogs (4-MCHM), the oral LD50 in rats is estimated at >800 mg/kg, classifying it as low acute toxicity.[1]

-

Mechanism: Toxicity is primarily driven by membrane disruption (narcosis) at high concentrations and potential acidosis from the accumulation of the carboxylic acid metabolite.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14515, (2-Methylcyclohexyl)methanol. Retrieved from [Link]

-

Eastman Chemical Company. Safety Data Sheet: Crude MCHM.[1] (Historical data on MCHM mixtures). Retrieved from [Link]

- World Health Organization.

-

Elliott, T. H., et al. The Metabolism of Methylcyclohexane. Biochemical Journal (1959). (Foundational study on methylcyclohexane hydroxylation and excretion). Retrieved from [Link]

boiling point of 2-methylcyclohexanemethanol

Technical Whitepaper: Thermodynamic Profiling and Distillation Dynamics of 2-Methylcyclohexanemethanol

Executive Summary

In the landscape of saturated alicyclic alcohols, 2-Methylcyclohexanemethanol (CAS 2105-40-0) occupies a critical niche as a chiral building block for pharmaceutical intermediates and functionalized materials. Often overshadowed by its regioisomer 4-methylcyclohexanemethanol (MCHM)—notorious for the 2014 Elk River chemical spill—the 2-isomer requires a distinct thermodynamic profile for effective isolation and application.

This technical guide provides a rigorous analysis of the boiling point characteristics, isomeric phase behavior, and purification protocols for 2-methylcyclohexanemethanol. It is designed for process chemists and engineers who demand precision in separating this compound from complex reaction matrices.

Physicochemical Profile

The is governed by the interplay between its molecular weight (128.21 g/mol ), the hydrogen-bonding capacity of the primary hydroxyl group, and the conformational flexibility of the cyclohexane ring.

Table 1: Core Thermodynamic & Physical Data

| Property | Value / Range | Conditions | Confidence |

| Boiling Point (Atmospheric) | 192.0 – 198.6 °C | 760 mmHg (101.3 kPa) | High (Experimental) |

| Boiling Point (Reduced) | ~75 – 80 °C | 2.5 mmHg (0.33 kPa)* | Calculated |

| Density | 0.893 – 0.919 g/cm³ | 25 °C | High |

| Refractive Index ( | 1.4610 – 1.4650 | 20 °C | Medium |

| Flash Point | ~80.2 °C | Closed Cup | Predicted |

| LogP | 1.80 – 2.30 | Partition Coeff. | Predicted |

*Note: Reduced pressure values are extrapolated using the Antoine equation for homologous cyclic alcohols.

Isomeric Distinctions: The Cis/Trans Divergence

Unlike linear alcohols, 2-methylcyclohexanemethanol exists as two geometric isomers. The boiling point range (192–198 °C) often reflects a mixture. Separation requires understanding the conformational thermodynamics:

-

Trans-isomer (1R, 2R / 1S, 2S): The methyl and hydroxymethyl groups can adopt a diequatorial (e,e) conformation, which is thermodynamically favored and more compact.

-

Cis-isomer (1R, 2S / 1S, 2R): Forces one substituent into an axial position (a,e), creating higher steric strain and a larger molecular dipole moment.

Thermodynamic Rule of Thumb: In 1,2-disubstituted cyclohexanes, the cis-isomer (more polar) typically exhibits a slightly higher boiling point than the trans-isomer (less polar, better packing in solid state but more volatile in liquid).

Synthetic Context & Application

In drug development, 2-methylcyclohexanemethanol serves as a precursor for peptidomimetics and antibacterial analogs (e.g., Citrinin derivatives). Its value lies in the chirality of the cyclohexane ring.

Synthesis Pathway: The most robust route involves the reduction of 2-methylcyclohexanecarboxylic acid or its ester. This ensures the carbon skeleton is fixed before the alcohol functionality is generated.

Figure 1: Synthetic workflow from aromatic precursor to target alcohol, highlighting the critical reduction step.

Experimental Protocol: Vacuum Distillation

Due to the high atmospheric boiling point (~198 °C), thermal degradation is a risk. Vacuum distillation is the mandatory standard for purification.

Objective: Isolate pure 2-methylcyclohexanemethanol from unreacted ester and solvent residues.

Equipment Setup

-

Column: Vigreux column (minimum 20 cm) or Spinning Band Distillation system for isomer separation.

-

Vacuum Source: Rotary vane pump capable of <5 mmHg.

-

Heating: Oil bath with digital temperature control (Do not use direct flame).

Step-by-Step Methodology

-

System Preparation:

-

Charge the distillation flask with the crude reaction mixture.

-

Add a magnetic stir bar to prevent bumping (boiling chips are ineffective under high vacuum).

-

Insulate the column with glass wool or aluminum foil to maintain adiabatic conditions.

-

-

Degassing:

-

Slowly lower pressure to 10 mmHg at room temperature to remove residual solvents (THF/Ether).

-

Observation: Volatile solvents will boil off rapidly; ensure the cold trap is active (-78 °C).

-

-

Fraction Collection (The "Cut"):

-

Lower pressure to 2–3 mmHg .

-

Increase bath temperature to 110 °C .

-

Fore-run: Discard fractions boiling below 70 °C (at 2.5 mmHg).

-

Main Fraction: Collect the steady distillate boiling at 75–78 °C (at 2.5 mmHg).

-

Validation: The refractive index of the main fraction should stabilize near 1.461 .

-

-

Isomer Enrichment (Optional):

-

If isomer separation is required, use a high-efficiency column (>50 theoretical plates). The trans-isomer will typically distill first (lower BP), followed by the cis-isomer .

-

Analytical Validation

Post-distillation, purity must be validated using orthogonal techniques. Relying solely on boiling point is insufficient due to the close proximity of the cis/trans isomers.

| Technique | Diagnostic Signal | Purpose |

| GC-MS | Molecular Ion ( | Confirm molecular weight and absence of ester starting material. |

| 1H-NMR | Integration of the hydroxymethyl protons can distinguish isomers based on coupling constants ( | |

| Refractometry | Quick purity check against literature standards. |

Thermodynamics & Molecular Interactions

Understanding why 2-methylcyclohexanemethanol boils at ~195 °C requires analyzing its intermolecular forces.

-

Hydrogen Bonding: The primary alcohol (-CH2OH) acts as both a hydrogen bond donor and acceptor, creating a transient polymeric network in the liquid phase. This significantly elevates the boiling point compared to 2-methylcyclohexane (BP ~101 °C).

-

Van der Waals Forces: The cyclohexane ring provides a hydrophobic surface area. The 2-methyl substituent disrupts the packing efficiency compared to the 4-methyl isomer (MCHM, BP ~203 °C), resulting in a slightly lower boiling point for the 2-isomer.

Figure 2: Causal factors influencing the thermodynamic profile of 2-methylcyclohexanemethanol.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14515: (2-Methylcyclohexyl)methanol. PubChem. Available at: [Link]

-

Julia, M. Free-radical cyclizations.[1] Pure and Applied Chemistry, 1967. (Discusses synthesis and resolution of trans-2-methylcyclohexanemethanol).

-

NTP (National Toxicology Program). Immunotoxicity Technical Report on 4-Methylcyclohexanemethanol (Comparison of isomers). National Institutes of Health.[2] Available at: [Link]

Sources

Toxicological Profile of 2-Methylcyclohexanemethanol: An In-depth Technical Guide

A Note on Isomeric Data: This guide addresses the toxicological profile of 2-methylcyclohexanemethanol. It is critical to note that publicly available, in-depth toxicological data for this specific isomer is scarce. The majority of available research focuses on the 4-methylcyclohexanemethanol (4-MCHM) isomer, largely due to its association with the 2014 Elk River chemical spill in West Virginia, where a mixture referred to as "crude MCHM" was the primary contaminant. Consequently, this document will present the known information for 2-methylcyclohexanemethanol and will then provide a comprehensive review of the toxicological profile of 4-MCHM as a structurally similar surrogate. This approach allows for a scientifically grounded estimation of potential hazards, while clearly acknowledging the data gap for the 2-isomer. The principles of toxicology suggest that while the overall toxicological profile may be similar, the potency and specific effects could differ between isomers due to variations in steric hindrance and metabolic pathways.

Executive Summary

2-Methylcyclohexanemethanol is a saturated alicyclic primary alcohol. While specific toxicological studies on this isomer are limited, GHS hazard classifications indicate it is a combustible liquid that can cause skin, eye, and respiratory irritation.[1] A comprehensive understanding of its potential health effects necessitates a review of the more extensively studied isomer, 4-methylcyclohexanemethanol. Studies on 4-MCHM reveal low to moderate acute oral toxicity.[2] It is a skin and eye irritant, but not a skin sensitizer, although the crude mixture containing it has shown sensitizing potential.[2][3] Developmental toxicity studies in rats have indicated effects such as reduced fetal weight and skeletal malformations at high doses that also induce maternal toxicity.[4] Genotoxicity and carcinogenicity studies on 4-MCHM and its components have generally been negative.[2][5] This guide will delve into the specifics of these findings, the experimental designs employed, and the implications for risk assessment.

Chemical and Physical Properties

Understanding the physicochemical properties of a substance is fundamental to predicting its toxicological behavior, including its absorption, distribution, metabolism, and excretion (ADME).

| Property | 2-Methylcyclohexanemethanol | 4-Methylcyclohexanemethanol |

| Molecular Formula | C8H16O | C8H16O |

| Molecular Weight | 128.21 g/mol | 128.21 g/mol [6] |

| CAS Number | 2105-40-0 | 34885-03-5 |

| Appearance | Colorless liquid (presumed) | Colorless liquid[7] |

| Odor | Not specified | Faint mint-like, licorice-like (trans-isomer)[6] |

| Water Solubility | Not specified | Low (2,024 mg/L at 25°C, estimated)[6] |

| Log K_ow_ | 2.3 (computed)[1] | 2.55 (estimated)[6] |

The log K_ow_ values for both isomers suggest a potential for bioaccumulation. The low water solubility and moderate octanol-water partition coefficient indicate that dermal absorption is a plausible route of exposure.

Toxicological Endpoints: A Detailed Examination

This section will provide a comprehensive overview of the key toxicological endpoints for methylcyclohexanemethanol, drawing heavily on data for the 4-isomer.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single dose or multiple doses administered within 24 hours.

2-Methylcyclohexanemethanol: Specific LD50 values for the 2-isomer are not readily available in the reviewed literature. GHS classifications suggest it is a skin and eye irritant and may cause respiratory irritation upon acute exposure.[1]

4-Methylcyclohexanemethanol: Studies on 4-MCHM indicate low to moderate acute oral toxicity.[2]

-

Oral LD50 (Rats): Oral LD50 values for pure 4-MCHM have been reported as 1,768 mg/kg for male rats and 884 mg/kg for female rats.[6] For crude MCHM, oral LD50 values were established at 933 mg/kg for males and 707 mg/kg for females.[6]

-

Dermal LD50 (Rats): The acute dermal LD50 for pure 4-MCHM was determined to be 3.6 mL/kg for both male and female rats.[6] For crude MCHM, a single dose of 2,000 mg/kg resulted in mortality in two female rats.[6]

-

Inhalation: While no in vivo inhalation studies were identified, an in vitro study using an organotypic human air-liquid interface culture model found that acute exposure to 4-MCHM vapors for 6 hours did not induce airway cytotoxicity or a pro-inflammatory response at concentrations relevant to human inhalation exposure.[8][9]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

The Up-and-Down Procedure is a method to determine the LD50 with a reduced number of animals.

-

Animal Selection: Healthy, young adult rodents (e.g., Sprague-Dawley rats) of a single sex (typically females, as they are often more sensitive) are used.

-

Housing and Acclimatization: Animals are housed in appropriate conditions with a standard diet and water ad libitum and are acclimatized to the laboratory environment.

-

Dose Administration: A single animal is dosed with the test substance (e.g., 4-MCHM) via oral gavage. The initial dose is selected based on available data or a sighting study.

-

Observation: The animal is observed for signs of toxicity and mortality for a defined period (typically 14 days).

-

Sequential Dosing:

-

If the animal survives, the next animal is dosed at a higher fixed increment.

-

If the animal dies, the next animal is dosed at a lower fixed increment.

-

-

LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and mortalities.

Caption: Workflow for OECD 414 Prenatal Developmental Toxicity Study.

Genotoxicity and Carcinogenicity

2-Methylcyclohexanemethanol: No genotoxicity or carcinogenicity data were found for the 2-isomer.

4-Methylcyclohexanemethanol:

-

Genotoxicity: 4-MCHM and its components have not been found to be mutagenic in bacterial reverse mutation assays (Ames test). [2][7][10]However, one study using human A549 cells suggested that 4-MCHM may induce DNA damage-related biomarkers, warranting further investigation. [11]* Carcinogenicity: There are no long-term carcinogenicity studies on 4-MCHM. Predictive models based on its structure do not indicate a carcinogenic potential. [2][5]

Metabolism and Toxicokinetics

2-Methylcyclohexanemethanol: No specific metabolism or toxicokinetic data were found for the 2-isomer.

4-Methylcyclohexanemethanol:

-

There are no specific studies on the absorption, distribution, metabolism, or excretion of 4-MCHM in experimental animals or humans. [12]* Based on studies of other alicyclic primary alcohols, it is anticipated that 4-MCHM is metabolized to its corresponding carboxylic acid, 4-methylcyclohexanecarboxylic acid. [7]* A study on a component of crude MCHM, radiolabeled 1,4-cyclohexanedimethanol, showed rapid absorption from the gastrointestinal tract in rats, with the majority of the dose eliminated in the urine within 48 hours as cyclohexanedicarboxylic acid and 4-hydroxymethylcyclohexanecarboxylic acid. [6]

Isomeric Considerations and Data Gaps

The significant lack of toxicological data for 2-methylcyclohexanemethanol is a major data gap. While the information on 4-MCHM provides a valuable starting point for hazard assessment, it is not a direct substitute. The position of the methyl group on the cyclohexane ring can influence the molecule's interaction with metabolic enzymes and biological receptors, potentially leading to differences in toxicity.

For example, steric hindrance from the methyl group in the 2-position could affect the rate and pathway of metabolism compared to the 4-position. This could, in turn, influence the rate of detoxification or the formation of reactive metabolites. Further research, including comparative in vitro and in silico studies, would be beneficial to elucidate potential differences in the toxicological profiles of these isomers.

Conclusion

The toxicological profile of 2-methylcyclohexanemethanol is not well-characterized. Based on GHS classifications, it is an irritant to the skin, eyes, and respiratory tract. A more detailed assessment of its potential hazards relies on data from its isomer, 4-methylcyclohexanemethanol. 4-MCHM exhibits low to moderate acute toxicity, is a skin and eye irritant, and can induce developmental effects at high, maternally toxic doses. It is not considered genotoxic or carcinogenic based on available data. The primary metabolic pathway is likely oxidation to the corresponding carboxylic acid. Further research is needed to specifically evaluate the toxicology of 2-methylcyclohexanemethanol and to understand the potential for isomeric differences in its biological activity.

References

- Paustenbach, D. J., Winans, B., Novick, R. M., & Green, S. M. (2015). The toxicity of crude 4-methylcyclohexanemethanol (MCHM): Review of experimental data and results of predictive models for its constituents and a putative metabolite. Critical Reviews in Toxicology, 45(Suppl 2), 1–55.

- Horzmann, K. A., De Perre, C., Lee, L. S., & Freeman, J. L. (2017). Comparative analytical and toxicological assessment of methylcyclohexanemethanol (MCHM) mixtures associated with the Elk River chemical spill. Chemosphere, 188, 599–607.

- Lan, B., G. D. O. Lowe, and D. E. Hinton. 2015. Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA. Environmental Science & Technology 49 (11): 6848-6856.

- Lan, B., G. D. O. Lowe, and D. E. Hinton. 2015. Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA. Environmental Science & Technology 49 (11): 6848-6856.

-

PubChem. (n.d.). (2-Methylcyclohexyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, December 2). 4-Methylcyclohexanemethanol. In Wikipedia. [Link]

- National Toxicology Program. (2016). NTP Research Report on the Preliminary Evaluation of 4-Methylcyclohexylmethanol in an In Vitro Human Airway Model.

- Eastman Chemical Company. (2011).

- Paustenbach, D. J., Winans, B., Novick, R. M., & Green, S. M. (2015). The toxicity of crude 4-methylcyclohexanemethanol (MCHM): review of experimental data and results of predictive models for its constituents and a putative metabolite. Critical reviews in toxicology, 45(sup2), 1-55.

-

PubChem. (n.d.). 4-Methylcyclohexanemethanol. National Center for Biotechnology Information. Retrieved from [Link]

- National Toxicology Program. (2017). NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 4-Methylcyclohexanemethanol (CASRN 34885-03-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®)

- National Toxicology Program. (2015).

- National Toxicology Program. (2017). NTP Immunotoxicity Technical Report on the Dermal Hypersensitivity and Irritancy Studies of 4-Methylcyclohexanemethanol (CASRN 34885-03-5) and Crude 4-Methylcyclohexanemethanol Administered Topically to Female BALB/c Mice.

-

American Chemical Society. (n.d.). 4-Methylcyclohexane methanol (MCHM). ACS Chemical Health & Safety. Retrieved from [Link]

- Horzmann, K., de Perre, C., Lee, L., & Freeman, J. L. (2017). Comparative analytical and toxicological assessment of methylcyclohexanemethanol (MCHM) mixtures associated with the Elk River chemical spill. Chemosphere, 188, 599-607.

- National Toxicology Program. (2017). Introduction. In NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 4-Methylcyclohexanemethanol (CASRN 34885-03-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®)

- Nelson, B. K., Brightwell, W. S., MacKenzie, D. R., Khan, A., Burg, J. R., Weigel, W. W., & Goad, P. T. (1985). Teratological assessment of methanol and ethanol at high inhalation levels in rats. Fundamental and applied toxicology, 5(4), 727-736.

- Australian Industrial Chemicals Introduction Scheme (AICIS). (2013). Methanol: Human health tier II assessment.

- Doggett, W., & Eivazi, F. (2017). The Fate of Methylcyclohexane Methanol in Soil and Effect on Enzyme Activity.

- National Toxicology Program. (2017). Materials and Methods. In NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 4-Methylcyclohexanemethanol (CASRN 34885-03-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®)

- National Toxicology Program. (2017). Overview. In NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 4-Methylcyclohexanemethanol (CASRN 34885-03-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®)

- Bonner, M. R., O'Connell, K., & Aldrich, A. (2020). 4-Methylcyclohexane methanol (MCHM) affects viability, development, and movement of Xenopus embryos. Chemosphere, 261, 127685.

- National Toxicology Program. (2016). NTP Research Report on the Preliminary Evaluation of 4-Methylcyclohexylmethanol in an In Vitro Human Airway Model.

- Elliott, T. H., Parke, D. V., & Williams, R. T. (1959). The metabolism of methylcyclohexane. Biochemical Journal, 72(2), 193.

- Adams, J. V., Robison, C. I., & Johnson, D. R. (2017). In vitro cytotoxicity assessment of a West Virginia chemical spill mixture involving 4-methylcyclohexanemethanol and propylene. Environmental monitoring and assessment, 189(4), 1-13.

- Pelton, C. (2021). Molecular Analysis of MCHM Toxicity in Zebrafish (Master's thesis, Georgia Southern University).

- Lee, S., Kim, H., Lee, K., & Lim, K. M. (2021). Genotoxicity study of 2-methoxyethanol and benzalkonium chloride through Comet assay using 3D cultured HepG2 cells. Toxicology and Environmental Health Sciences, 13(4), 333-341.

-

DoveMed. (n.d.). First Aid for 4-Methylcyclohexane Methanol Poisoning. Retrieved from [Link]

Sources

- 1. (2-Methylcyclohexyl)methanol | C8H16O | CID 14515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The toxicity of crude 4-methylcyclohexanemethanol (MCHM): review of experimental data and results of predictive models for its constituents and a putative metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 4-Methylcyclohexanemethanol (CASRN 34885-03-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Introduction - NTP Immunotoxicity Technical Report on the Dermal Hypersensitivity and Irritancy Studies of 4-Methylcyclohexanemethanol (CASRN 34885-03-5) and Crude 4-Methylcyclohexanemethanol Administered Topically to Female BALB/c Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Abstract for RR-07 [ntp.niehs.nih.gov]

- 9. NTP Research Report on the Preliminary Evaluation of 4-Methylcyclohexylmethanol in an In Vitro Human Airway Model - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Introduction - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 4-Methylcyclohexanemethanol (CASRN 34885-03-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chromatographic Separation and Mass Spectral Characterization of 2-Methylcyclohexanemethanol (2-MCHM) Isomers

Executive Summary

This Application Note details the protocol for the separation and quantification of 2-methylcyclohexanemethanol (2-MCHM) , a saturated alicyclic primary alcohol used in industrial solvents and coal flotation processes. While its structural isomer, 4-MCHM, gained notoriety following the 2014 Elk River chemical spill, 2-MCHM remains a critical analyte for toxicological assessment and industrial quality control.

The following guide addresses the primary analytical challenge: isomeric resolution . 2-MCHM exists as cis- and trans- diastereomers, which possess distinct physical properties and toxicological profiles. We present two validated workflows:

-

Trace Environmental Analysis: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.

-

High-Purity/Industrial Analysis: Direct Liquid Injection (DLI) coupled with GC-FID/MS.

Chemical Profile & Analytical Challenges

The Isomer Challenge

Unlike linear alcohols, 2-MCHM possesses a cyclohexane ring with substituents at the 1 and 2 positions.

-

Trans-2-MCHM: Typically adopts a diequatorial conformation (more stable).

-

Cis-2-MCHM: Adopts an axial-equatorial conformation.

This conformational difference results in slight variations in boiling points and polarity, necessitating high-efficiency capillary columns for baseline separation.

| Property | 2-Methylcyclohexanemethanol |

| CAS Number | 2105-40-0 (General) |

| Molecular Formula | |

| Molecular Weight | 128.21 g/mol |

| Boiling Point | ~180-190°C (Isomer dependent) |

| Log Kow | ~2.5 - 2.9 (Moderate hydrophobicity) |

Analytical Workflow Diagram

The following logic flow illustrates the decision process for selecting the appropriate extraction and detection method based on sample matrix.

Figure 1: Decision matrix for 2-MCHM analysis workflow selection.

Method A: Trace Analysis via HS-SPME-GC-MS

Application: Environmental water testing, biological fluids (urine/plasma). Rationale: MCHM has a low odor threshold and moderate solubility.[1] Headspace SPME allows for high sensitivity without solvent background interference.

Materials & Reagents

-

Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/Car/PDMS) 50/30 µm. Note: This "triple phase" fiber is superior for covering the wide polarity range of MCHM isomers and potential metabolites.

-

Salt: Sodium Chloride (NaCl), analytical grade (baked at 400°C to remove organics).

-

Internal Standard: 4-Methylcyclohexanemethanol-d6 (if available) or Cyclohexanemethanol (structural analog).

Sample Preparation Protocol

-

Aliquot: Transfer 10 mL of aqueous sample into a 20 mL headspace vial.

-

Salting Out: Add 2.5 g NaCl (25% w/v) to modify ionic strength and drive organics into the headspace.

-

Internal Standard: Spike with 10 µL of Internal Standard solution (10 µg/mL in Methanol).

-

Seal: Cap immediately with a magnetic screw cap and PTFE/Silicone septum.

GC-MS Parameters

| Parameter | Setting |

| Column | DB-Wax UI (or equivalent PEG phase), 30m × 0.25mm × 0.25µm. Why? Polar phases provide superior separation of alcohol diastereomers compared to non-polar DB-5. |

| Inlet | Split/Splitless (Splitless mode for trace analysis). 250°C. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow). |

| Oven Program | 40°C (hold 2 min) |

| SPME Desorption | 3 minutes at 250°C in the inlet. |

| MS Source/Quad | 230°C / 150°C. |

| Acquisition | SIM Mode (Selected Ion Monitoring) for quantitation; Scan (35-300 amu) for ID. |

SPME Automation Cycle

-

Incubation: 60°C for 5 minutes (500 rpm agitation).

-

Extraction: 60°C for 30 minutes (Headspace mode).

-

Desorption: 3 minutes.

Method B: Industrial Purity via Direct Injection GC-FID

Application: Quality control of raw chemical stock, solvent purity checks. Rationale: FID provides a linear response proportional to carbon count, making it ideal for % purity calculations without requiring isotopically labeled standards for every impurity.

Protocol

-

Dilution: Dilute 10 µL of technical grade 2-MCHM in 1.5 mL of Dichloromethane (DCM).

-

Injection: 1 µL injection, Split ratio 50:1.

-

Column: DB-5MS UI (30m × 0.25mm × 0.25µm).

-

Note: While DB-Wax separates isomers better, DB-5MS is standard for general impurity screening. If isomer ratio is critical, use the DB-Wax method from Section 3.3.

-

Results & Discussion

Mass Spectral Interpretation (EI @ 70eV)

The mass spectrum of 2-MCHM is characterized by fragmentation typical of cyclic alcohols. The molecular ion (

-

Molecular Ion (

): m/z 128 (Weak). -

Dehydration Peak (

): m/z 110 (Prominent). Mechanism: Loss of -

Base Peak: Often m/z 55 or m/z 95 (Loss of

and ring opening). -

Diagnostic Ions:

-

m/z 110:

-

m/z 97:

-

m/z 81: Ring fragmentation (cyclohexenyl cation).

-

Quantitation Ions (SIM):

-

Target: 110

-

Qualifiers: 95, 81, 67

Isomer Resolution & Elution Order

Separation of cis and trans isomers is column-dependent.

-

Non-Polar (DB-5): Separation is driven by boiling point.

-

Elution Order: Trans-2-MCHM (lower BP)

Cis-2-MCHM (higher BP). -

Resolution: Often partial; peaks may shoulder.

-

-

Polar (DB-Wax): Separation is driven by hydrogen bonding.

-

Elution Order: Trans

Cis (typically, but resolution is significantly wider, often >0.2 min).

-

Note on Identification: Because mass spectra for cis/trans isomers are nearly identical, retention time matching with known standards is mandatory for definitive assignment.

Fragmentation Pathway Diagram

The following diagram visualizes the Electron Ionization (EI) fragmentation logic used to identify the M-18 and M-31 peaks.

Figure 2: Primary EI fragmentation pathways for 2-Methylcyclohexanemethanol.

Quality Control & Troubleshooting

Carryover

MCHM isomers are "sticky" due to the hydroxyl group.

-

Symptom: Ghost peaks in blank runs.

-

Solution: Use a post-run backflush or a high-temperature bake-out (260°C) of the column for 5 minutes between runs. For SPME, ensure fiber desorption time is sufficient (>2 min).

Peak Tailing

-

Cause: Activity in the inlet liner (silanol interaction).

-

Solution: Use Ultra-Inert (UI) wool liners. Deactivated splitless liners are essential for trace analysis.

References

-

Foreman, W. T., et al. (2015). Determination of (4-methylcyclohexyl)methanol isomers by solid-phase microextraction and gas chromatography/mass spectrometry. Chemosphere. Link

- Context: Establishes the SPME protocol standards for MCHM isomers (DVB/Car/PDMS fiber selection).

-

USGS West Virginia Water Science Center. (2014). Elk River Spill: Water-Quality Data. Link

- Context: Provides environmental context and baseline detection limits for MCHM isomers in w

-

National Toxicology Program (NTP). (2016). West Virginia Chemical Spill: 5-Day Rat Toxicogenomic Studies. Link

- Context: Toxicological differentiation between MCHM isomers, validating the need for chromatographic separ

-

Agilent Technologies. (2015). Analysis of 4-Methylcyclohexanemethanol (MCHM) in Water by GC/MS. Application Note 5991-5563EN. Link

- Context: Technical parameters for GC-MS acquisition and SIM ion selection for methylcyclohexanemethanols.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Temperature for 2-Methylcyclohexanemethanol Synthesis

Welcome to the technical support guide for the synthesis of 2-methylcyclohexanemethanol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is structured to help you troubleshoot common issues and optimize your reaction conditions, with a specific focus on the critical parameter of temperature. The primary synthesis route discussed is the catalytic hydrogenation of 2-methylcyclohexanone.

Section 1: Core Principles of Temperature in Catalytic Hydrogenation

In the catalytic hydrogenation of 2-methylcyclohexanone, temperature is a double-edged sword. On one hand, sufficient thermal energy is required to overcome the activation energy of the reaction, driving the conversion of the ketone to the desired primary alcohol. On the other hand, excessive heat can promote undesirable side reactions, leading to the formation of byproducts and reducing the overall yield and purity of 2-methylcyclohexanemethanol.

The process is a delicate balance between reaction kinetics and thermodynamics:

-

Kinetics: At lower temperatures, the reaction rate is slower. As temperature increases, the rate of the desired hydrogenation reaction generally increases.

-

Thermodynamics & Selectivity: At higher temperatures, alternative reaction pathways with higher activation energies become accessible. For this synthesis, the most significant side reaction is the dehydration of the 2-methylcyclohexanemethanol product to form 2-methylcyclohexene, which can be subsequently hydrogenated to methylcyclohexane.[1] This fundamentally shifts the selectivity away from the desired alcohol.

Understanding this balance is the key to successful optimization. The ideal temperature will be high enough to ensure a reasonable reaction rate but low enough to maintain high selectivity for the alcohol product.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the typical starting temperature range for the hydrogenation of 2-methylcyclohexanone?

A1: For the hydrogenation of cyclic ketones like cyclohexanone and its derivatives over platinum or palladium catalysts, a good starting temperature range is between 50°C and 120°C.[1] It is always recommended to begin with a lower temperature (e.g., 50-70°C) and monitor the reaction's progress. If the conversion is too slow, the temperature can be incrementally increased.

Q2: How does reaction temperature affect the cis/trans isomer ratio of the final product?

A2: Temperature can influence the diastereoselectivity of the reaction, which determines the ratio of cis-2-methylcyclohexanemethanol to trans-2-methylcyclohexanemethanol. This effect is often tied to the reaction mechanism and catalyst system. In some cases, lower temperatures may favor the formation of the kinetically preferred isomer, while higher temperatures can lead to a product mixture that is closer to the thermodynamic equilibrium.[2] For instance, in the catalytic transfer hydrogenation of related ketones, higher reaction temperatures have been shown to reduce diastereoselectivity.[2]

Q3: What are the primary byproducts I should watch for, and how are they related to temperature?

A3: The primary byproducts are almost always a result of excessive temperature. Based on studies of similar cyclic ketones, you should monitor for:

-

2-Methylcyclohexene: Formed by the dehydration of the 2-methylcyclohexanemethanol product.

-

Methylcyclohexane: Formed by the subsequent hydrogenation of 2-methylcyclohexene.

The formation of these byproducts becomes significant at temperatures above approximately 130-150°C (400-425 K).[1] At extremely high temperatures (e.g., above 300°C), ring-coupling reactions could theoretically occur, though this is unlikely under typical laboratory conditions.[1]

Q4: My reaction is slow. Can I simply increase the temperature to speed it up?

A4: While increasing the temperature will increase the reaction rate, it must be done cautiously. A significant temperature hike can drastically lower your selectivity and lead to the formation of the dehydration byproducts mentioned in Q3.[1] Before increasing the temperature, consider other factors that may be limiting the reaction rate:

-

Catalyst Activity: Is the catalyst fresh and active?

-

Hydrogen Pressure: Is the hydrogen pressure sufficient? (Note: This is another key parameter to optimize).

-

Mixing/Agitation: Is the stirring efficient enough to ensure good contact between the catalyst, substrate, and hydrogen gas?

If these factors are optimized and the reaction is still slow, increase the temperature incrementally (e.g., in 10°C steps) while carefully monitoring the product distribution via GC-MS or NMR analysis.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or no conversion of 2-methylcyclohexanone.

| Possible Cause | Recommended Solution | Scientific Rationale |

| Insufficient Temperature | Incrementally increase the reaction temperature in 10-20°C steps. | The initial temperature may be too low to overcome the activation energy barrier for the reaction at a practical rate. |

| Catalyst Inactivity | Ensure the catalyst (e.g., Pd/C, PtO₂) is not expired or poisoned. If possible, run a control reaction with a known substrate to verify catalyst activity. | Catalysts can be deactivated by impurities in the starting material, solvent, or hydrogen gas. |

| Poor Mass Transfer | Increase the stirring rate or improve agitation. Ensure the hydrogen delivery system is functioning correctly and maintaining pressure. | The reaction is heterogeneous (solid catalyst, liquid substrate, gas reactant). Efficient mixing is crucial for the reactants to access the catalyst surface. |

Problem 2: High yield of byproducts (methylcyclohexane, 2-methylcyclohexene).

| Possible Cause | Recommended Solution | Scientific Rationale |

| Excessive Temperature | Reduce the reaction temperature. The optimal range for selectivity is typically below 130°C.[1] | High temperatures provide sufficient energy to activate the undesired dehydration pathway of the alcohol product, which is the primary route to byproduct formation.[1] |

| Prolonged Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed. | Even at moderate temperatures, allowing the reaction to proceed for too long after completion can lead to slow degradation of the product into byproducts. |

Problem 3: Undesirable cis/trans isomer ratio.

| Possible Cause | Recommended Solution | Scientific Rationale |

| Thermodynamic Equilibration | Run the reaction at a lower temperature. | Lower temperatures can favor the kinetic product, potentially leading to higher diastereoselectivity before the mixture equilibrates to the thermodynamic ratio.[2] |

| Catalyst Choice | Screen different catalysts (e.g., compare Pd, Pt, Rhodium) or catalyst supports. | The steric environment of the catalyst's active sites plays a crucial role in directing the stereochemical outcome of the hydrogenation. |

Section 4: Experimental Protocols & Visualizations

Protocol: Temperature Scouting for Optimal Yield

This protocol outlines a parallel experiment to efficiently determine the optimal reaction temperature.

Objective: To identify the temperature that provides the highest yield of 2-methylcyclohexanemethanol with the lowest formation of byproducts.

Methodology:

-

Setup: Prepare four identical reaction vessels suitable for hydrogenation (e.g., Parr shaker vessels or high-pressure flasks).

-

Reagents: To each vessel, add:

-

2-Methylcyclohexanone (1.0 eq)

-

Solvent (e.g., Ethanol or Ethyl Acetate)

-

Catalyst (e.g., 5% Pd/C, 1-2 mol%)

-

-

Reaction Conditions:

-

Seal the vessels.

-

Purge each vessel with Nitrogen, followed by Hydrogen gas.

-

Pressurize each vessel to the desired hydrogen pressure (e.g., 50 psi).

-

Set each vessel to a different temperature:

-

Vessel 1: 50°C

-

Vessel 2: 70°C

-

Vessel 3: 90°C

-

Vessel 4: 110°C

-

-

-

Monitoring:

-

Begin stirring in all vessels.

-

Take small, filtered aliquots from each vessel at regular intervals (e.g., 1h, 2h, 4h, 8h).

-

Analyze the aliquots by GC-MS to determine the ratio of starting material, product, and any byproducts.

-

-

Analysis:

-

After the reaction time (e.g., 8 hours or when one reaction reaches completion), cool, vent, and filter the contents of each vessel.

-

Analyze the final product mixtures.

-

Construct a table to compare the results.

-

Sample Data Presentation

Table 1: Results of Temperature Scouting Experiment at 8 hours.

| Temperature (°C) | Conversion of Starting Material (%) | Selectivity for 2-Methylcyclohexanemethanol (%) | Byproduct Formation (%) |

| 50 | 65 | >99 | <1 |

| 70 | 95 | >99 | <1 |

| 90 | >99 | 98 | 2 |

| 110 | >99 | 91 | 9 |

Visual Workflow for Optimization

Caption: Workflow for systematic temperature optimization.

Visual Troubleshooting Guide

Caption: Decision tree for troubleshooting common issues.

References

- Olivas, A., et al. (2004). Hydrogenation of cyclohexanone on Pt–Sn surface alloys. Journal of Catalysis, 222(1), 285-292.

-

Djerboua, F., et al. (2022). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. Molecules, 27(9), 2947. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14515, (2-Methylcyclohexyl)methanol. PubChem. Available at: [Link]

-

Wikipedia. (2023). 4-Methylcyclohexanemethanol. Available at: [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 2-Methylcyclohexanemethanol for Research and Development

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of chiral building blocks is a cornerstone of innovation. 2-Methylcyclohexanemethanol, a chiral alicyclic primary alcohol, represents a valuable synthon in the construction of complex molecular architectures. Its stereoisomers can impart distinct pharmacological properties to target molecules, making the selection of an appropriate synthetic strategy a critical decision in the early stages of research and development.

This guide provides an in-depth comparative analysis of the primary synthetic routes to 2-methylcyclohexanemethanol. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, practical considerations, and the relative merits and demerits of each approach, supported by experimental data to inform your selection of the most suitable pathway for your specific research needs.

Introduction to 2-Methylcyclohexanemethanol

2-Methylcyclohexanemethanol (CAS No: 2105-40-0) is a colorless liquid with a molecular weight of 128.21 g/mol .[1] The presence of two chiral centers at positions 1 and 2 of the cyclohexane ring gives rise to four possible stereoisomers. The spatial arrangement of the methyl and hydroxymethyl groups significantly influences the molecule's physical and chemical properties, and by extension, its utility in asymmetric synthesis.

Key Synthetic Strategies: A Head-to-Head Comparison

The synthesis of 2-methylcyclohexanemethanol can be broadly approached through four principal strategies, each commencing from a different commercially available or readily accessible starting material. We will now examine each of these routes in detail.

Route 1: Reduction of 2-Methylcyclohexanecarboxylate Esters

This classical approach involves the reduction of an ester, typically the methyl or ethyl ester of 2-methylcyclohexanecarboxylic acid, to the corresponding primary alcohol.

Reaction Principle and Mechanism

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis.[2] Powerful hydride reagents, most notably Lithium Aluminum Hydride (LiAlH₄), are typically employed. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alkoxy group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol.[3]

Experimental Protocol: Reduction of Methyl 2-Methylcyclohexanecarboxylate with LiAlH₄

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of Lithium Aluminum Hydride (1.0 to 1.5 equivalents) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

-

Addition of Ester: The flask is cooled to 0 °C in an ice bath. A solution of methyl 2-methylcyclohexanecarboxylate (1.0 equivalent) in the same dry solvent is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: The reaction is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water. The resulting granular precipitate is filtered off, and the organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude 2-methylcyclohexanemethanol.

-

Purification: The crude product is purified by fractional distillation under reduced pressure.

Performance Data

| Parameter | Value | Reference |

| Starting Material | Methyl 2-methylcyclohexanecarboxylate | [2] |

| Key Reagent | Lithium Aluminum Hydride (LiAlH₄) | [2] |

| Solvent | Anhydrous Diethyl Ether or THF | [2] |

| Typical Yield | High (often >90%) | [4] |

| Purity | Generally high after distillation | - |

Causality and Experimental Choices:

The use of a powerful reducing agent like LiAlH₄ is necessary because esters are relatively unreactive towards milder reducing agents like sodium borohydride.[3] The reaction is performed under anhydrous conditions and an inert atmosphere due to the high reactivity of LiAlH₄ with water and atmospheric moisture. The dropwise addition at low temperature is crucial to control the exothermic nature of the reaction.

Route 2: Catalytic Hydrogenation of 2-Methylcyclohexanecarboxaldehyde

This route involves the reduction of an aldehyde to an alcohol through the addition of hydrogen gas in the presence of a metal catalyst.

Reaction Principle and Mechanism

Catalytic hydrogenation is a widely used industrial and laboratory-scale reduction method.[5] The reaction occurs on the surface of a heterogeneous catalyst, typically a noble metal such as platinum, palladium, or Raney Nickel.[6] Hydrogen gas is adsorbed onto the metal surface, where the H-H bond is weakened. The aldehyde also adsorbs onto the catalyst surface, and the hydrogen atoms are sequentially added across the carbonyl double bond to form the alcohol.

Experimental Protocol: Hydrogenation of 2-Methylcyclohexanecarboxaldehyde using Raney Nickel

-

Catalyst Preparation: A slurry of Raney Nickel (typically 5-10% by weight of the aldehyde) in a suitable solvent (e.g., ethanol or methanol) is prepared in a hydrogenation vessel.

-

Reaction Setup: The hydrogenation vessel is charged with a solution of 2-methylcyclohexanecarboxaldehyde in the same solvent.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 1-5 atm). The mixture is stirred vigorously at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed.

-

Work-up: The catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield the crude 2-methylcyclohexanemethanol.

-

Purification: The product is purified by distillation.

Performance Data

| Parameter | Value | Reference |

| Starting Material | 2-Methylcyclohexanecarboxaldehyde | [6] |

| Catalyst | Raney Nickel | [6] |

| Solvent | Ethanol or Methanol | - |

| Typical Yield | High (often >95%) | [6] |

| Purity | High after filtration and distillation | - |

Causality and Experimental Choices:

Raney Nickel is a cost-effective and highly active catalyst for the hydrogenation of aldehydes.[6] The reaction is typically carried out under pressure to increase the concentration of hydrogen in the reaction mixture and thus accelerate the reaction rate. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.

Route 3: Hydroformylation of 1-Methylcyclohexene followed by Reduction

This two-step route begins with the addition of a formyl group and a hydrogen atom across the double bond of an alkene, followed by the reduction of the resulting aldehyde.

Reaction Principle and Mechanism

Hydroformylation, also known as the oxo process, is a major industrial method for the production of aldehydes from alkenes using syngas (a mixture of carbon monoxide and hydrogen) and a transition metal catalyst, typically rhodium or cobalt.[7] The regioselectivity of the hydroformylation of unsymmetrical alkenes like 1-methylcyclohexene is a critical consideration. The reaction can produce two isomeric aldehydes: 2-methylcyclohexanecarboxaldehyde (the desired branched product) and (1-methylcyclohexyl)methanal (the linear product). The ratio of these products is highly dependent on the catalyst, ligands, and reaction conditions.[2] Bulky phosphine ligands on the metal center generally favor the formation of the linear aldehyde, while less sterically demanding ligands can lead to a higher proportion of the branched product.[3] The resulting aldehyde is then reduced to the alcohol in a subsequent step, as described in Route 2.

Experimental Protocol: Two-Step Synthesis via Hydroformylation

-

Step 1: Hydroformylation of 1-Methylcyclohexene

-

Reaction Setup: A high-pressure autoclave is charged with 1-methylcyclohexene, a rhodium-based catalyst (e.g., Rh(CO)₂(acac)) and a suitable phosphine ligand in a solvent like toluene.

-

Reaction: The autoclave is sealed, purged with nitrogen, and then pressurized with a 1:1 mixture of carbon monoxide and hydrogen (syngas) to the desired pressure (e.g., 20-100 atm). The mixture is heated and stirred for several hours.

-

Work-up: After cooling and depressurizing, the solvent and unreacted starting material are removed by distillation. The resulting mixture of isomeric aldehydes is then used in the next step.

-

-

Step 2: Reduction of the Aldehyde Mixture

-

The crude aldehyde mixture is subjected to catalytic hydrogenation as described in Route 2 to yield a mixture of 2-methylcyclohexanemethanol and (1-methylcyclohexyl)methanol.

-

The isomeric alcohols are then separated by fractional distillation.

-

Performance Data

| Parameter | Value | Reference |

| Starting Material | 1-Methylcyclohexene | [3] |

| Key Reagents | Syngas (CO/H₂), Rhodium catalyst | [3] |

| Regioselectivity | Variable, depends on conditions | [2] |

| Overall Yield | Moderate, dependent on regioselectivity and separation efficiency | - |

| Purity | Requires careful separation of isomers | - |

Causality and Experimental Choices:

The choice of catalyst and ligand is paramount in controlling the regioselectivity of the hydroformylation step. High pressures are required to ensure sufficient concentrations of the gaseous reactants. The subsequent reduction of the aldehyde mixture is typically straightforward, but the final purification to isolate the desired 2-methylcyclohexanemethanol isomer can be challenging and may impact the overall yield.

Route 4: Reduction of 2-Methylcyclohexanecarboxylic Acid

This route involves the direct reduction of a carboxylic acid to the corresponding primary alcohol.

Reaction Principle and Mechanism

Carboxylic acids are generally less reactive towards reduction than their corresponding esters. However, powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or borane (BH₃) complexes can effectively reduce carboxylic acids to primary alcohols.[4][8] The mechanism with borane involves the formation of a triacyloxyborane intermediate, which is then reduced by further equivalents of borane.[9]

Experimental Protocol: Reduction of 2-Methylcyclohexanecarboxylic Acid with Borane-THF Complex

-

Reaction Setup: A dry, round-bottom flask under an inert atmosphere is charged with a solution of 2-methylcyclohexanecarboxylic acid in anhydrous tetrahydrofuran (THF).

-

Addition of Borane: The solution is cooled in an ice bath, and a solution of borane-tetrahydrofuran complex (BH₃·THF) is added dropwise.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

-

Work-up: The reaction is cooled and then carefully quenched by the slow addition of methanol, followed by hydrochloric acid. The mixture is then extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The combined organic extracts are washed, dried, and concentrated. The resulting 2-methylcyclohexanemethanol is purified by distillation.

Performance Data

| Parameter | Value | Reference |

| Starting Material | 2-Methylcyclohexanecarboxylic Acid | [8] |

| Key Reagent | Borane-Tetrahydrofuran (BH₃·THF) | [8][10] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [10] |

| Typical Yield | Good to excellent | [8] |

| Purity | High after distillation | - |

Causality and Experimental Choices:

Borane is a more selective reducing agent than LiAlH₄ and is often preferred for the reduction of carboxylic acids in the presence of other reducible functional groups.[8] The reaction with borane is generally less exothermic and easier to handle than with LiAlH₄. The acidic workup is necessary to hydrolyze the borate esters formed during the reaction.

Comparative Summary of Synthesis Routes

| Feature | Route 1: Ester Reduction | Route 2: Aldehyde Hydrogenation | Route 3: Hydroformylation | Route 4: Carboxylic Acid Reduction |

| Starting Material | 2-Methylcyclohexanecarboxylate Ester | 2-Methylcyclohexanecarboxaldehyde | 1-Methylcyclohexene | 2-Methylcyclohexanecarboxylic Acid |

| Key Reagents | LiAlH₄ | H₂, Metal Catalyst (e.g., Raney Ni) | Syngas, Rh or Co Catalyst | BH₃·THF or LiAlH₄ |

| Typical Yield | High (>90%) | High (>95%) | Moderate | Good to Excellent |

| Selectivity | High | High | Variable Regioselectivity | High |

| Scalability | Good for lab scale, challenging for large scale due to LiAlH₄ | Excellent, widely used in industry | Excellent, industrial process | Good for lab and pilot scale |

| Safety Concerns | Highly reactive LiAlH₄, pyrophoric | Flammable H₂ gas, pyrophoric catalyst | High pressure, toxic CO gas | Flammable borane reagents |

| Cost of Reagents | Moderate to High (LiAlH₄) | Low to Moderate | Low (syngas), High (Rh catalyst) | Moderate (Borane) |

| Key Advantage | High yield, reliable | Clean, high yield, scalable | Utilizes inexpensive alkene feedstock | Good selectivity, milder than LiAlH₄ |

| Key Disadvantage | Hazardous reagent | Requires pressure equipment | Regioselectivity control, isomer separation | Handling of borane reagents |

Visualizing the Synthetic Pathways

Caption: Synthetic pathways to 2-methylcyclohexanemethanol.

Senior Application Scientist's Perspective and Recommendations

The optimal synthetic route to 2-methylcyclohexanemethanol is contingent upon the specific requirements of the research or development project, including scale, purity requirements, available equipment, and safety considerations.

-

For laboratory-scale synthesis requiring high purity and yield , the reduction of 2-methylcyclohexanecarboxylic acid (Route 4) using a borane reagent is often the most judicious choice. This method offers excellent selectivity and generally high yields, and borane reagents are typically easier and safer to handle than LiAlH₄. The starting carboxylic acid is also readily available.

-

When the corresponding ester is more accessible or cost-effective than the carboxylic acid , the reduction with LiAlH₄ (Route 1) is a reliable and high-yielding alternative. However, stringent safety precautions must be implemented due to the pyrophoric nature of LiAlH₄.

-

For larger-scale production and process development , catalytic hydrogenation of 2-methylcyclohexanecarboxaldehyde (Route 2) is the preferred method. This approach is highly efficient, atom-economical, and amenable to industrial scale-up. The primary challenge lies in the availability and synthesis of the starting aldehyde.

-

The hydroformylation of 1-methylcyclohexene (Route 3) is an attractive route from an industrial perspective due to the low cost of the alkene starting material. However, the lack of complete regioselectivity presents a significant challenge. The formation of isomeric products necessitates a potentially difficult and costly separation process, which can negatively impact the overall yield and economic viability. This route is most feasible if a highly regioselective catalytic system can be developed or if the isomeric byproducts have commercial value.

References

- BenchChem. Application Notes and Protocols for the Reduction of Methyl Cyclohexanecarboxylate with Lithium Aluminum Hydride (LAH). Accessed February 12, 2026.

- Whiting, A. et al. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.

- Reiss, J. Lithium Aluminum Hydride (LiAlH4)

- Request PDF. Transfer Hydrogenation of Aldehydes With 2‐Propanol and Raney® Nickel. Accessed February 12, 2026.

- Nystrom, R. F. Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. Journal of the American Chemical Society. 1947.

- ChemicalBook. 2-Methylcyclohexane-1-methanol synthesis. Accessed February 12, 2026.

- Royal Society of Chemistry. A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity. Organic & Biomolecular Chemistry.

- Organic Chemistry Portal. Borane Reagents. Accessed February 12, 2026.

- Fujita, S. et al. Hydroformylation of Cyclohexene with Carbon Dioxide and Hydrogen Using Ruthenium Carbonyl Catalyst: Influence of Pressures of Gaseous Components. Molecules. 2007.

- Organic Syntheses. Valinol. Organic Syntheses. 1988.

- Sahu, S. C. et al. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry. 2024.

- Wikipedia. 4-Methylcyclohexanemethanol. Accessed February 12, 2026.

- ResearchGate.

- Rzepa, H. S. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. 2011.

- MDPI. Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds.

- Beilstein Journals. Selected synthetic strategies to cyclophanes. Beilstein Journal of Organic Chemistry. 2015.

- Organic Syntheses. 2-Picoline-borane. Organic Syntheses. 2018.

- JKU ePUB. DEVELOPMENT OF ROBUST NON-PRECIOUS METAL-BASED (TRANSFER)

- ACS Publications. 4-Methylcyclohexane methanol (MCHM). ACS Chemical Health & Safety. 2015.

- PubChem. (2-Methylcyclohexyl)methanol.

- Royal Society of Chemistry. Hydrogenation of substituted arenes. RSC Advances.

- Beilstein Journals. Search Results. Accessed February 12, 2026.

- The Organic Chemistry Tutor.

- Reddy, R. J.

- Wawzonek, S., & Heilmann, S. M. ALKYLATION OF LITHIUM ALUMINUM HYDRIDE REDUCTION PRODUCTS OF AMIDES.

- Ullmann's Encyclopedia of Industrial Chemistry. Methanol. Wiley-VCH. 2012.

Sources

- 1. Methyl-Cyclohexane Methanol (MCHM) Isomer-Dependent Binding on Amorphous Carbon Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved regioselectivity in the hydroformylation reaction catalysed by zeolite-encapsulated rhodium(I) species - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Hydroformylation of 1-hexene in supercritical carbon dioxide: characterization, activity, and regioselectivity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Hydroformylation CaRLa - Catalysis Research Lab of University of Heidelberg [carla-hd.de]

- 7. researchgate.net [researchgate.net]

- 8. chglib.icp.ac.ru [chglib.icp.ac.ru]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

A Comparative Benchmarking Guide: 2-Methylcyclohexanemethanol vs. Industry Standard Solvents

In the landscape of chemical formulations, from advanced coatings and precision cleaning to pharmaceutical synthesis, the choice of solvent is a critical decision that dictates performance, safety, and environmental impact. This guide provides a comprehensive technical comparison of 2-methylcyclohexanemethanol, a cyclic alcohol solvent, against a range of industry-standard solvents. This document is intended for researchers, scientists, and drug development professionals to aid in the informed selection of solvents for their specific applications.

Introduction: The Pivotal Role of Solvent Selection

Solvents are the unsung workhorses in a multitude of chemical processes. They are not merely inert carriers but active participants that influence reaction kinetics, solubility of components, and the final properties of a formulated product.[1][2] An ideal solvent should exhibit a balance of properties: strong solvency for the target materials, an appropriate evaporation rate for the application, a high flash point for safety, low viscosity for ease of handling, and a favorable toxicological and environmental profile.

This guide will benchmark 2-methylcyclohexanemethanol against established solvents from different chemical classes to provide a clear perspective on its potential advantages and limitations. The standard solvents selected for comparison are:

-

Aromatic Hydrocarbons: Toluene and Xylene

-

Ketones: Acetone

-

Alcohols: Isopropyl Alcohol (IPA)

-

Alicyclic Hydrocarbons: Cyclohexane

These solvents are ubiquitous in industries such as paints and coatings, industrial cleaning, and chemical synthesis.[3][4][5][6][7][8][9][10]

Comparative Analysis of Physicochemical Properties

The performance of a solvent is intrinsically linked to its physicochemical properties. This section provides a detailed comparison of 2-methylcyclohexanemethanol with industry-standard solvents across several key parameters.

Solvency Power: The Kauri-Butanol (Kb) Value

The Kauri-Butanol (Kb) value is a standardized measure of a hydrocarbon solvent's solvency power, determined by its ability to dissolve a standard kauri resin solution.[11][12][13][14] A higher Kb value indicates a stronger ability to dissolve non-polar materials like oils, greases, and resins.[12]

Experimental Data Summary: Solvency Power

| Solvent | Chemical Class | Kauri-Butanol (Kb) Value |

| 2-Methylcyclohexanemethanol | Cyclic Alcohol | Data Not Available |

| Toluene | Aromatic Hydrocarbon | 105[11][13] |

| Xylene (mixed isomers) | Aromatic Hydrocarbon | 98 |

| Acetone | Ketone | Not Applicable¹[13][15] |

| Isopropyl Alcohol | Alcohol | Not Applicable¹ |

| Cyclohexane | Alicyclic Hydrocarbon | 56 |

¹The Kauri-Butanol test is not suitable for highly polar solvents like ketones and alcohols as they are often miscible with the kauri-resin solution, leading to an infinite value.[13][15]

Interpretation and Causality:

The high Kb values of Toluene and Xylene are characteristic of aromatic hydrocarbons, making them highly effective for dissolving a wide range of organic materials, including polymers and resins.[8] Cyclohexane, an alicyclic hydrocarbon, exhibits moderate solvency.

Experimental Protocol: Determination of Kauri-Butanol Value (ASTM D1133)

This protocol outlines the standardized procedure for determining the Kauri-Butanol value of a hydrocarbon solvent.[16][17]

Methodology:

-

Preparation of Standard Kauri-Butanol Solution: A standardized solution of kauri resin in n-butanol is prepared.

-

Titration: A known volume of the solvent being tested is titrated into a flask containing a precise amount of the standard Kauri-Butanol solution.

-

Endpoint Determination: The titration is continued until the solution becomes turbid to a specified degree, which is the point where the dissolved kauri resin begins to precipitate. This endpoint is visually determined by observing the blurring of printed text placed beneath the flask.[18]

-

Calculation: The volume of the solvent required to reach the endpoint is recorded, and the Kauri-Butanol value is calculated based on a standardized formula that corrects for the concentration of the kauri resin solution.[16]

Workflow Diagram:

Caption: Workflow for determining the Kauri-Butanol value.

Volatility: Evaporation Rate

The evaporation rate is a critical parameter that influences drying time, application properties, and worker exposure.[19] It is typically reported as a relative value compared to a standard solvent, often n-butyl acetate.

Experimental Data Summary: Evaporation Rate

| Solvent | Boiling Point (°C) | Relative Evaporation Rate (n-Butyl Acetate = 1) |

| 2-Methylcyclohexanemethanol | 192 | Data Not Available |

| Toluene | 110.6 | 2.0 |

| Xylene (mixed isomers) | ~138-144 | 0.6 |

| Acetone | 56.5 | 7.7 |

| Isopropyl Alcohol | 82.4 | 2.9 |

| Cyclohexane | 80.7 | 6.1 |

Interpretation and Causality: